molecular formula C8H6BrNO4 B1600400 2-(Bromomethyl)-3-nitrobenzoic acid CAS No. 632340-56-8

2-(Bromomethyl)-3-nitrobenzoic acid

Cat. No.: B1600400
CAS No.: 632340-56-8
M. Wt: 260.04 g/mol
InChI Key: WNTCNOMUJRQWGP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-nitrobenzoic acid (CAS 632340-56-8) is a versatile benzoic acid derivative of significant interest in advanced organic and pharmaceutical synthesis. Its molecular structure, which incorporates both a bromomethyl group and a nitro group on the aromatic ring, makes it a valuable bifunctional building block. The compound is notably recognized as a crucial synthetic intermediate in the preparation of active pharmaceutical ingredients such as Lenalidomide . Research demonstrates its application in a streamlined synthetic route, where it undergoes condensation with 3-aminopiperidine-2,6-dione to form a key precursor, showcasing its utility in constructing complex heterocyclic systems . The bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling alkylation and the introduction of new carbon chains, while the nitro group can be reduced to an amine or acts as a strong electron-withdrawing group to influence the electronics of the aromatic system. This compound should be handled with care; it is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . Proper safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential. This product is intended for laboratory research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCNOMUJRQWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448512
Record name 2-(Bromomethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632340-56-8
Record name 2-(Bromomethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Bromomethyl 3 Nitrobenzoic Acid and Its Esters

Regioselective Bromination Methodologies for Substituted Benzoates

A critical step in the synthesis of 2-(bromomethyl)-3-nitrobenzoic acid esters is the highly selective bromination of the methyl group at the benzylic position of a precursor like methyl 2-methyl-3-nitrobenzoate. google.com This regioselectivity is crucial to avoid bromination of the aromatic ring. The presence of an electron-withdrawing nitro group on the benzene (B151609) ring deactivates it towards electrophilic attack, but favors radical substitution on the adjacent methyl group. chemicalbook.com The reaction is carefully controlled to introduce a single bromine atom, yielding the desired bromomethyl derivative. google.com

Radical bromination is the preferred method for targeting the benzylic C-H bonds of alkyl benzoate (B1203000) precursors. masterorganicchemistry.com This type of reaction proceeds via a free-radical chain mechanism, which is distinct from electrophilic aromatic substitution. libretexts.org The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent benzene ring, is the driving force for the selectivity of this reaction. chemistrysteps.com

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations. masterorganicchemistry.com Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.commasterorganicchemistry.com This is achieved through the reaction of NBS with hydrogen bromide (HBr) that is generated in the propagation step of the radical reaction. chemistrysteps.com By keeping the Br₂ concentration minimal, NBS effectively suppresses competing electrophilic addition reactions to the aromatic ring. chemistrysteps.commasterorganicchemistry.com

In a typical synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate, the precursor methyl 2-methyl-3-nitrobenzoate is treated with NBS in a suitable solvent like carbon tetrachloride or acetonitrile. chemicalbook.comgoogle.com The reaction is generally heated to reflux to facilitate the initiation of the radical process. chemicalbook.com

PrecursorReagentsSolventConditionsProductReference
Methyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide (NBS), AIBNCarbon TetrachlorideReflux, overnightMethyl 2-(bromomethyl)-3-nitrobenzoate chemicalbook.com
Methyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide (NBS), AIBNAcetonitrile55-60 °C, 12 hrsMethyl 2-(bromomethyl)-3-nitrobenzoate google.com

Photochemical initiation, using light (often from a sunlamp or UV lamp), is a common method to start radical bromination reactions. masterorganicchemistry.com The energy from the light promotes the homolytic cleavage of the bromine-bromine bond in Br₂, generating the bromine radicals necessary to initiate the chain reaction. google.commasterorganicchemistry.com This method can be used as an alternative or in conjunction with chemical radical initiators. google.com The process is particularly effective for the selective monobromination of alkylarenes, including deactivated substrates like nitrotoluenes. google.com

To ensure the radical chain reaction begins efficiently, a radical initiator is often added. libretexts.org Azobisisobutyronitrile (AIBN) is a widely used initiator for these types of reactions. google.comlibretexts.org Upon heating, AIBN decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. libretexts.org These highly reactive radicals then abstract a hydrogen atom from the benzylic position of the substrate (e.g., methyl 2-methyl-3-nitrobenzoate), starting the propagation cycle of the chain reaction. libretexts.org

In the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate, AIBN is added in catalytic amounts along with NBS. chemicalbook.comgoogle.com For instance, a process might involve dissolving methyl 2-methyl-3-nitrobenzoate in a solvent, adding NBS and a catalytic amount of AIBN, and then heating the mixture to initiate the reaction. chemicalbook.comgoogle.com While AIBN is common, other initiators like benzoyl peroxide can also be used under similar conditions. stackexchange.com

Radical Bromination of Alkyl Benzoate Precursors

Nitration Pathways for Benzoic Acid Derivatives

The synthesis of the target compound requires a nitro group at the 3-position. This is typically achieved by the nitration of a suitable precursor, such as 3-methylbenzoic acid (m-toluic acid). google.compatsnap.com The directing effects of the substituents on the benzene ring are critical. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In 3-methylbenzoic acid, these effects combine to direct the incoming nitro group primarily to the 2-, 4-, and 6-positions.

A method for synthesizing 2-nitro-3-methylbenzoic acid involves the direct nitration of 3-methylbenzoic acid with nitric acid at low temperatures, ranging from -30 to -15 °C. google.compatsnap.com This approach can achieve high conversion rates and selectivity for the desired 2-nitro-3-methylbenzoic acid isomer. google.compatsnap.com The physical form of the starting material, such as using it in a powdered form, can influence the reaction's success. google.com

Starting MaterialReaction TemperatureReaction TimeConversion RateSelectivity for 2-nitro-3-methylbenzoic acidReference
3-methylbenzoic acid powder-15 °C10 minutes99.1%75.2% google.compatsnap.com
3-methylbenzoic acid powder-17.8 °C35 minutes99.4%79.8% patsnap.com
3-methylbenzoic acid powder-23.3 °C50 minutes99.8%84.8% google.com
3-methylbenzoic acid powder-28.0 °C70 minutes99.7%87.2% google.com

Alternatively, nitrating the ester, methyl benzoate, followed by hydrolysis, can sometimes yield a purer meta-nitro product compared to the direct nitration of benzoic acid. orgsyn.org

Esterification and Hydrolysis Processes for Carboxylic Acid Functionality

The carboxylic acid group is often converted to an ester, such as a methyl ester, at an early stage of the synthesis. google.com This serves two main purposes: it can act as a protecting group to prevent unwanted side reactions during subsequent steps like bromination, and it can modify the solubility and handling properties of the intermediate. The esterification of 2-methyl-3-nitrobenzoic acid is a key step to prepare the substrate for radical bromination. google.com A general method for the esterification of nitrobenzoic acids involves heating the acid in an alcohol like methanol (B129727), with NBS used as a catalyst. nih.gov For example, 3-nitrobenzoic acid can be converted to methyl 3-nitrobenzoate with a 78% yield by heating it with methanol and a catalytic amount of NBS. nih.gov

Conversely, once the bromination and other necessary transformations are complete on the ester form, the carboxylic acid functionality can be regenerated through hydrolysis. This is typically the final step to yield this compound from its ester precursor. The hydrolysis of methyl benzoates is generally base-catalyzed, involving the addition of a hydroxide (B78521) ion to the ester's carbonyl group. oieau.fr For instance, methyl m-nitrobenzoate can be saponified by heating it to boiling with an aqueous solution of sodium hydroxide. orgsyn.org After the reaction is complete, acidification of the mixture precipitates the free carboxylic acid. orgsyn.org

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound and its esters, particularly the methyl ester, is critical due to their role as key intermediates in the production of more complex molecules. chemicalbook.com Optimization of synthetic pathways focuses on improving yield and purity, which are markers of process efficiency and product quality. azom.com Key areas for optimization include the choice of starting materials, brominating agents, reaction solvents, catalysts or initiators, and purification methods.

A primary route to obtaining methyl 2-(bromomethyl)-3-nitrobenzoate involves the side-chain bromination of methyl 2-methyl-3-nitrobenzoate. chemicalbook.comgoogle.com The optimization of this specific conversion is a focal point of research to ensure an industrially viable and efficient process. google.com

Bromination Reaction Optimization:

The radical bromination of methyl 2-methyl-3-nitrobenzoate is a common and extensively optimized method. This reaction typically employs a brominating agent and a radical initiator in a suitable solvent. Research and patent literature reveal several variations in these conditions, each aimed at maximizing product yield and purity.

Key variables in the optimization of this bromination step include:

Brominating Agent: N-Bromosuccinimide (NBS) is frequently used. chemicalbook.comgoogle.com An alternative that has been explored is 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). google.com

Initiator: Azobisisobutyronitrile (AIBN) is a standard radical initiator for this transformation. google.com The structurally similar 2,2'-azobis-2-methylpropanenitrile is also used. chemicalbook.com

Solvent: The choice of solvent significantly impacts the reaction. Acetonitrile and carbon tetrachloride are commonly documented solvents for this step. chemicalbook.comgoogle.com

Temperature: Reaction temperatures are typically elevated to facilitate radical initiation, with ranges between 55°C and 75°C being reported. google.com

The progress of the reaction is often monitored using High-Performance Liquid Chromatography (HPLC) to determine the point of completion and minimize the formation of impurities. google.com

Table 1: Comparative Analysis of Reaction Conditions for the Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

Starting MaterialBrominating Agent (Equivalents)Initiator (Equivalents)SolventTemperatureReaction TimeReference
Methyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide (1.2 eq.)Azobisisobutyronitrile (0.1 eq.)Acetonitrile55-60°C12 hrs google.com
Methyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide (1.2 eq.)2,2'-Azobis-2-methylpropanenitrile (0.1 eq.)Carbon TetrachlorideRefluxOvernight chemicalbook.com
Methyl 2-methyl-3-nitrobenzoate1,3-Dibromo-5,5-dimethylhydantoinAzobisisobutyronitrile (AIBN)Acetonitrile55-75°C12-15 hrs google.com

Purification and Yield Enhancement:

Post-reaction workup and purification are crucial for obtaining a high-purity product. After the reaction, the mixture is typically cooled, and the crude product is isolated. chemicalbook.comgoogle.com Purification strategies involve washing with water and recrystallization or stirring with a solvent like isopropyl alcohol (IPA) to remove unreacted starting materials and byproducts. google.com The efficiency of drying the isolated solid is also a key factor in maximizing the final yield. azom.com

An alternative synthetic pathway involves the direct reaction of 2-methyl-3-nitrobenzoic acid with bromine and methanol, using a palladium catalyst. biosynth.com This approach differs significantly from the radical bromination of the pre-formed ester, offering another potential route for optimization.

Reactivity and Mechanistic Investigations of 2 Bromomethyl 3 Nitrobenzoic Acid

Nucleophilic Substitution Reactions at the Bromomethyl Group

The benzylic bromide in 2-(bromomethyl)-3-nitrobenzoic acid is susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group can enhance the reactivity of the benzylic position. chemicalbook.com

Reactivity with Amines and Amide Formation

The reaction of this compound or its esters with amines is a common method for introducing nitrogen-containing substituents. This reaction typically proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the bromomethyl group. libretexts.orgdocbrown.info The initial product is an ammonium (B1175870) salt, which upon treatment with a base, yields the corresponding amine-substituted product. docbrown.infochemguide.co.uk

For instance, the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines, respectively. libretexts.org These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require a base such as triethylamine (B128534) to neutralize the hydrobromic acid formed during the reaction. google.com

A key application of this reactivity is in the synthesis of isoindolinones. The reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like triethylamine in DMSO leads to the formation of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B194619). google.com This reaction involves an initial nucleophilic substitution followed by an intramolecular cyclization.

Table 1: Nucleophilic Substitution with Amines

Reactant 1 Reactant 2 Solvent Base Product
Methyl 2-(bromomethyl)-3-nitrobenzoate 3-Aminopiperidine-2,6-dione hydrochloride DMSO Triethylamine 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione google.com
Bromoethane Ethylamine Not specified Excess Ethylamine Diethylamine libretexts.org
Bromoethane Diethylamine Not specified Excess Ethylamine Triethylamine libretexts.org

Thiol Functionalization Reactions

The bromomethyl group of this compound can also undergo nucleophilic substitution with thiols to form thioethers. This reaction provides a route to introduce sulfur-containing functional groups into the molecule. The high reactivity of the thiol group makes it a versatile handle for further structural modifications. nih.gov

The reaction of nitro-conjugated linoleic acid with thiols has been shown to proceed via Michael addition to the β- and δ-carbons relative to the nitro group. nih.govnih.gov While this is a different system, it highlights the electrophilic nature of carbons influenced by a nitro group, which is relevant to the reactivity of the benzylic carbon in this compound.

Detailed studies on the direct reaction of this compound with various thiols are not extensively documented in the provided results, but the general principles of nucleophilic substitution suggest that such reactions are feasible.

Table 2: Thiol Functionalization Reactions

Reactant 1 Nucleophile Product Type
This compound Thiols Thioethers
Nitro-conjugated linoleic acid Thiols (e.g., glutathione, cysteine) β- and δ-adducts nih.govnih.gov

Aqueous Hydrolysis Pathways to Hydroxymethyl Derivatives

The bromomethyl group can be hydrolyzed to a hydroxymethyl group under aqueous conditions. sciencemadness.org This reaction is a nucleophilic substitution where water acts as the nucleophile. The hydrolysis of benzylic bromides can be influenced by neighboring groups. acs.org While specific studies on the hydrolysis of this compound are not detailed, the general mechanism for the hydrolysis of benzylic halides would apply. The reaction likely proceeds through an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the potential benzylic carbocation intermediate. The presence of the ortho-nitro group may influence the reaction rate and pathway.

Table 3: Aqueous Hydrolysis

Reactant Product
This compound 2-(Hydroxymethyl)-3-nitrobenzoic acid sciencemadness.org

Transformations of the Nitro Group

The nitro group of this compound is a key functional group that can be readily transformed, most commonly through reduction.

Reductive Methodologies (e.g., Hydrogenation, Zinc Reduction)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com Several methods are available for this conversion. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method. google.comwikipedia.org Other reducing agents that can be employed include metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. wikipedia.orgmasterorganicchemistry.com For example, the reduction of a nitro group to an amine can be achieved using iron powder in acidic conditions.

Table 4: Reduction of the Nitro Group

Starting Material Reducing Agent/Catalyst Product
Aromatic Nitro Compound Fe, HCl Aromatic Amine masterorganicchemistry.com
Aromatic Nitro Compound H₂, Pd/C Aromatic Amine google.commasterorganicchemistry.com
Aromatic Nitro Compound Sn, HCl Aromatic Amine masterorganicchemistry.com
Aromatic Nitro Compound Zn, HCl Aromatic Amine masterorganicchemistry.com
Aliphatic Nitro Compound Raney Nickel, H₂ Aliphatic Amine wikipedia.org

Intramolecular Cyclization Facilitated by Nitro Reduction

The reduction of the nitro group in this compound and its derivatives can lead to subsequent intramolecular cyclization reactions. When the nitro group is reduced to an amino group, the resulting amine can react with an adjacent electrophilic center within the same molecule.

A prominent example is the synthesis of isoindolinones. Following the nucleophilic substitution of methyl 2-(bromomethyl)-3-nitrobenzoate with an amine to form an intermediate, the nitro group can be reduced. The newly formed amino group can then attack the ester functionality, leading to an intramolecular cyclization to form the isoindolinone ring system. organic-chemistry.org This strategy is utilized in the synthesis of lenalidomide (B1683929), where 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is hydrogenated to form the corresponding amino compound, which is lenalidomide. google.com

Another example involves the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate, where the reduction of the nitro group can be followed by cyclization to form isoquinolinone derivatives. researchgate.net Intramolecular redox reactions have also been observed where a nitro group is involved in a cyclization process, for instance, in the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.org

Table 5: Intramolecular Cyclization Following Nitro Reduction

Starting Material Key Intermediate Product
Methyl 2-(bromomethyl)-3-nitrobenzoate derivative Corresponding 2-aminomethyl derivative Isoindolinone derivative organic-chemistry.org
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione Lenalidomide google.com
Methyl 2-cyanomethyl-3-nitrobenzoate Amine intermediate Isoquinolinone derivative researchgate.net
2-Nitrobenzyl alcohol and benzylamine 2-Nitrosobenzaldehyde Cinnoline nih.govrsc.org

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group in this compound is a key site for a variety of chemical transformations, enabling its use as a versatile building block in organic synthesis. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitro group and the presence of the reactive bromomethyl substituent.

Ester Formation and Transesterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification. A common method involves the reaction of the parent acid with an alcohol in the presence of a catalyst. For instance, the methyl ester, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of various compounds, including the pharmaceutical agent lenalidomide. chemicalbook.com This esterification is often carried out by reacting 2-methyl-3-nitrobenzoic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. google.com

Alternatively, the carboxylic acid can be protected as a methyl ester before introducing the bromine atom. This strategy involves first esterifying 3-nitrobenzoic acid to its methyl ester, followed by benzylic bromination, and subsequent hydrolysis of the ester if the free carboxylic acid is desired. This approach can improve selectivity and yield by preventing side reactions at the carboxylic acid group during bromination.

Transesterification, the conversion of one ester to another, is also a feasible reaction for derivatives of this compound, although direct esterification of the carboxylic acid is more commonly reported in synthetic procedures.

Activation Strategies for Carboxyl Coupling

To facilitate the formation of amide bonds and other linkages, the carboxylic acid group of this compound often requires activation. This is a crucial step in many synthetic applications, particularly in the construction of more complex molecules.

One common strategy involves converting the carboxylic acid into a more reactive species. For example, the use of coupling reagents is prevalent in peptide synthesis and related transformations. researchgate.net While specific examples detailing the use of modern coupling reagents directly with this compound are not abundant in the provided search results, the principle of activating a carboxylic acid for reaction with a nucleophile like an amine is a fundamental concept in organic chemistry.

A notable application that highlights the reactivity of the activated carboxyl functional group is the synthesis of lenalidomide. In this process, the methyl ester of this compound undergoes a coupling reaction with 3-aminopiperidine-2,6-dione hydrochloride. google.com Although this example involves the ester, it demonstrates the principle of forming a new bond at the position that was originally the carboxylic acid. The reaction proceeds via nucleophilic substitution on the bromomethyl group, leading to the formation of the isoindolinone ring system of lenalidomide. google.com

Photochemical Reactivity of the Ortho-Nitrobenzyl Moiety

The ortho-nitrobenzyl group is a well-known photolabile protecting group, and this functionality is present in this compound. nih.govnih.gov This characteristic allows for the cleavage of bonds and the release of a protected molecule upon irradiation with light, typically in the UV range. nih.gov

Photo-cleavage Mechanisms and Their Applications

The photo-cleavage of ortho-nitrobenzyl compounds generally proceeds through an intramolecular rearrangement. acs.org Upon absorption of a photon, the excited ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group. nih.gov This leads to the formation of an aci-nitro intermediate. nih.govacs.org This intermediate then rearranges and subsequently cleaves, releasing the protected functional group and forming an ortho-nitrosobenzaldehyde derivative as a byproduct. nih.govresearchgate.net

This photo-cleavage property has been extensively utilized in various applications, including the controlled release of biologically active molecules, such as carboxylic acids, alcohols, and nucleotides. nih.govrsc.org The ability to trigger a reaction at a specific time and location with light offers significant advantages in fields like drug delivery and materials science. nih.gov For instance, ortho-nitrobenzyl esters can be used to "cage" a carboxylic acid, rendering it inactive until it is released by photolysis. nih.gov

Applications in Advanced Organic and Medicinal Chemistry Research

Role as a Key Intermediate in Complex Molecule Synthesis

2-(Bromomethyl)-3-nitrobenzoic acid serves as a fundamental starting material in the construction of intricate molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build more complex structures. The bromomethyl group is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the nitro group can be reduced to an amine, and the carboxylic acid can undergo esterification or amidation.

Precursor in Pharmaceutical Synthesis

The compound has proven to be an invaluable precursor in the synthesis of numerous pharmaceutical agents. Its structural framework is readily incorporated into a variety of drug scaffolds, highlighting its importance in medicinal chemistry.

A prominent application of this compound is in the production of Lenalidomide (B1683929), a potent immunomodulatory and anti-cancer drug. researchgate.netgoogle.com The synthesis typically involves the reaction of the methyl ester of this compound, methyl 2-(bromomethyl)-3-nitrobenzoate, with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. researchgate.netgoogle.comgoogle.com This condensation reaction forms the core isoindolinone structure of Lenalidomide. researchgate.netgoogle.com Various synthetic routes have been developed to optimize this process, focusing on factors like solvent choice (e.g., dimethylformamide, dimethyl sulfoxide), base selection (e.g., triethylamine (B128534), sodium bicarbonate), and reaction conditions to improve yield and purity. google.comgoogle.comgoogleapis.com The resulting nitro-intermediate is then reduced, commonly through catalytic hydrogenation using palladium on carbon (Pd/C), to yield Lenalidomide. google.comgoogleapis.com

The following table outlines a common synthetic pathway to Lenalidomide:

StepReactantsReagents/ConditionsProductReference
12-Methyl-3-nitrobenzoic acidMethylation (e.g., Dimethyl sulfate (B86663), Potassium carbonate in Acetone)Methyl 2-methyl-3-nitrobenzoate google.com
2Methyl 2-methyl-3-nitrobenzoateBromination (e.g., N-Bromosuccinimide (NBS), AIBN initiator in a solvent like methyl acetate)Methyl 2-(bromomethyl)-3-nitrobenzoate researchgate.netgoogle.com
3Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-Aminopiperidine-2,6-dione hydrochlorideBase (e.g., Triethylamine) in a solvent (e.g., DMF)3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B194619) google.comgoogle.comgoogle.com
43-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dioneReduction (e.g., Catalytic hydrogenation with Pd/C)Lenalidomide google.comgoogleapis.com

Beyond Lenalidomide, this compound and its derivatives are instrumental in the synthesis of other potential bioactive compounds, including various antitumor agents. nih.govdntb.gov.ua The inherent reactivity of the molecule allows for its incorporation into diverse heterocyclic systems known for their pharmacological activities. For instance, benzothiazole (B30560) derivatives, which have demonstrated antitumor properties, can be synthesized using intermediates derived from this benzoic acid derivative. nih.govdntb.gov.ua The ability to construct complex heterocyclic structures makes it a valuable tool in the discovery of new therapeutic agents.

The strategic placement of the reactive functional groups in this compound facilitates the construction of polycyclic nitrogen heterocycles. These ring systems are prevalent in many biologically active natural products and synthetic drugs. The synthesis of quinobenzothiazine derivatives, for example, can be achieved through reactions involving precursors derived from this compound. nih.gov The ability to readily form fused ring systems opens up avenues for creating novel molecular scaffolds with potential applications in materials science and medicinal chemistry.

Building Block in Agrochemical Development

While its primary application lies in pharmaceuticals, the versatile reactivity of this compound also makes it a useful building block in the development of new agrochemicals. lookchem.com The structural motifs that can be generated from this compound are relevant to the design of herbicides, fungicides, and insecticides. Its ability to serve as a scaffold for a variety of chemical transformations allows for the creation of diverse libraries of compounds for screening and optimization in an agricultural context.

Design and Synthesis of Functional Molecular Probes

Development of Fluorescent Probes for Biomolecular Interactions

The development of fluorescent probes is crucial for visualizing and quantifying biomolecular interactions within complex biological systems. The 2-nitrobenzyl moiety, a core component of this compound, is a well-established photolabile group that can be incorporated into probe design. nih.gov While direct synthesis of a fluorescent probe from this compound is not extensively detailed in the provided search results, its structural components are highly relevant to the synthesis of profluorescent nitroxides and other probes.

Profluorescent nitroxides are compounds that exhibit enhanced fluorescence upon scavenging radicals, making them sensitive probes for detecting radical-mediated processes like polymer degradation. researchgate.net The synthesis of such probes often involves multi-step procedures where a fluorophore is linked to a reactive group. researchgate.netrsc.org The this compound structure could theoretically be used to introduce a photolabile or quenching unit to a fluorophore. The bromomethyl group allows for facile reaction with nucleophiles (like alcohols or amines on a dye molecule), while the nitroaromatic system can act as a quencher for a nearby fluorophore. Subsequent cleavage, for instance by a specific analyte, could restore fluorescence, providing a detection mechanism.

Furthermore, the general strategy for creating fluorescent probes often involves coupling a recognition element to a signaling element (the fluorophore). google.com The carboxylic acid group of this compound can be activated to form amide or ester bonds with biomolecules or other signaling components, while the bromomethyl group offers an orthogonal site for modification, highlighting its potential as a versatile scaffold in probe development. nih.gov

Synthesis of Photo-Deprotection Reagents and Linkers

The 2-nitrobenzyl group is a cornerstone of photolabile chemistry, undergoing cleavage upon irradiation with near-UV light. nih.govdtu.dk This property is harnessed to create reagents and linkers that can be cleaved with high spatial and temporal control, a significant advantage in various chemical and biological applications. dtu.dk The cleavage mechanism typically proceeds via a Norrish Type II reaction. dtu.dk

The functionalization of polymers with specific molecules is a powerful way to tailor their properties for applications in materials science and biomedicine. Photocleavable reagents allow for the modification of polymer surfaces or matrices in a controlled manner. A related isomer, 4-bromomethyl-3-nitrobenzoic acid, has been explicitly used as a UV-cleavable reagent to functionalize polyacrylamide acryl hydrate (B1144303) (PAAH). sigmaaldrich.comsigmaaldrich.com The underlying principle is directly applicable to this compound.

The process involves attaching the benzoic acid moiety to the polymer backbone. The bromomethyl group then serves as a reactive handle to immobilize other molecules. Subsequent exposure to UV light cleaves the nitrobenzyl group, releasing the immobilized molecule from the polymer support. This strategy allows for the creation of dynamic surfaces and materials whose properties can be altered on demand with light.

Photocleavable linkers are invaluable tools in the synthesis and application of biopolymers like oligonucleotides and peptides. biosearchtech.com They provide a means to attach these molecules to solid supports, purification tags, or other functionalities, with the option of a mild, reagent-free cleavage using light. dtu.dk The 2-nitrobenzyl structure is a common motif in these linkers. nih.govdtu.dk

In solid-phase peptide synthesis, a photolabile linker based on a 3-amino-3-(2-nitrophenyl)propionic acid derivative allows for the synthesis of peptides that can be cleaved from the resin support by UV irradiation (λ = 365 nm). researchgate.net Similarly, this compound can be adapted for such purposes. The carboxylic acid can be anchored to a solid support, and the bromomethyl group can be converted to an alcohol or amine to initiate peptide chain elongation. After synthesis, photolysis releases the peptide with a C-terminal modification derived from the linker. dtu.dkgoogle.com

For oligonucleotides, photocleavable linkers enable applications such as the controlled release of antisense oligonucleotides from DNA nanostructures or the purification of synthetic DNA. nih.govnih.gov A fluorophore can be attached to an oligonucleotide via a 2-nitrobenzyl linker, allowing for its removal after detection. nih.gov The general principle involves incorporating a phosphoramidite (B1245037) derivative of the photocleavable linker during automated DNA synthesis. biosearchtech.com The this compound framework is suitable for creating such phosphoramidite reagents, offering a stable linkage that can be cleaved on demand. biosearchtech.comnih.gov

Contributions to Materials Science Research

Development of New Materials with Tailored Properties

This compound and its derivatives are utilized in creating new materials. For example, 4-bromomethyl-3-nitrobenzoic acid has been used as a photocleavable linker to create localized photoinversion of surface charges within colloidal crystals. sigmaaldrich.com It also serves as a UV-cleavable reagent for functionalizing polymers. sigmaaldrich.com The unique structure of these compounds allows for the development of materials with specific, tailored characteristics. nbinno.com

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of the components of a mixture. For a compound like 2-(Bromomethyl)-3-nitrobenzoic acid and its reaction products, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

HPLC is a powerful technique for assessing the purity of chemical compounds and quantifying their presence in a sample. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. While specific validated methods for this compound are not widely published, the methodology developed for its isomer, 4-bromomethyl-3-nitrobenzoic acid (ANB), provides a clear framework for such a process. oup.comoup.com

A stability-indicating HPLC-UV method was developed and validated for ANB, which can be adapted for other isomers. oup.comresearchgate.net The chromatographic separation was achieved on an octadecylsilane (B103800) (C18) column, which is suitable for separating non-polar to moderately polar compounds. researchgate.net The mobile phase consisted of a mixture of methanol (B129727) and water, with the pH adjusted to 4.0 using formic acid. oup.comresearchgate.net This acidic pH ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention. UV detection was performed at a wavelength of 271 nm, where the nitroaromatic system exhibits strong absorbance. researchgate.net

Validation of the analytical method is performed according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose. oup.comoup.com This involves evaluating parameters such as specificity, linearity, accuracy, precision, and robustness. For the ANB method, linearity was established over a concentration range, showing a high coefficient of determination (r² > 0.999), which indicates a direct and predictable relationship between concentration and detector response. oup.comoup.com Precision was demonstrated by the low relative standard deviation (RSD) of 0.67% for repeated measurements, and accuracy was confirmed with an average recovery of 99.97%. oup.comoup.com

Table 1: Example HPLC Method Parameters for a Bromomethyl-Nitrobenzoic Acid Isomer. oup.comresearchgate.net
ParameterCondition
Column Octadecylsilane (C18), 250 x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (80:20, v/v), pH 4.0 with formic acid
Flow Rate 0.7 mL/min
Detection UV Diode Array at 271 nm
Temperature 30°C
Injection Volume 20 µL
Retention Time (t_R) 4.32 min

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool in the synthetic organic chemistry laboratory for monitoring the progress of a reaction. libretexts.orgsigmaaldrich.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.orgresearchgate.net

To monitor a reaction involving this compound, a TLC plate is prepared by spotting a pure sample of the starting material in one lane, the reaction mixture in another, and often a "co-spot" containing both the starting material and the reaction mixture in a third lane. libretexts.org As the reaction proceeds, small aliquots are taken from the reaction vessel at various time intervals and spotted on the TLC plate. libretexts.orgsigmaaldrich.com The plate is then developed in a suitable solvent system (mobile phase), which is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

After development, the plate is visualized, usually under UV light, as aromatic compounds like this compound are UV-active. libretexts.org The progress of the reaction is determined by observing the disappearance of the spot corresponding to the starting material in the reaction mixture lane and the appearance of a new spot corresponding to the product. youtube.com The relative positions of the spots (Rf values) depend on the polarity of the compounds; for instance, if this compound is converted to its methyl ester, the product ester would be less polar and thus have a higher Rf value (travel further up the plate) than the starting carboxylic acid. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com

Structural Elucidation Methodologies for Derivatives and Intermediates

Once a reaction is complete and the product is isolated, its chemical structure must be unequivocally confirmed. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the primary methods used for the structural elucidation of organic molecules.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to piece together the structure of derivatives of this compound. For example, in the analysis of its derivative, Methyl 2-(bromomethyl)-3-nitrobenzoate, specific signals in the NMR spectra correspond to each unique proton and carbon in the molecule. chemicalbook.com

In the ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) typically appear as a singlet at a characteristic chemical shift. For Methyl 2-(bromomethyl)-3-nitrobenzoate, this signal is observed at approximately 5.03 ppm. chemicalbook.com The aromatic protons on the benzene (B151609) ring appear at lower field (further downfield) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and carboxyl groups, typically in the range of 7.74-8.16 ppm. chemicalbook.com The methyl protons of the ester group (-OCH₃) appear as a singlet at around 3.92 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the bromomethyl group would be expected in the aliphatic region, while the ester methyl carbon would appear around 50-60 ppm. The aromatic carbons show signals between 120-150 ppm, and the carbonyl carbon of the ester group appears significantly downfield, typically above 160 ppm. rsc.orgchegg.com

Table 2: Representative ¹H NMR Data for Methyl 2-(bromomethyl)-3-nitrobenzoate. chemicalbook.com
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.16d (doublet)1HAromatic H
8.11d (doublet)1HAromatic H
7.74t (triplet)1HAromatic H
5.03s (singlet)2H-CH₂Br
3.92s (singlet)3H-OCH₃

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition. oup.com For derivatives of this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used. chemicalbook.comrsc.org

In a typical analysis of Methyl 2-(bromomethyl)-3-nitrobenzoate, the mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺. chemicalbook.com Given the molecular weight of 274.07 g/mol for C₉H₈BrNO₄, the expected m/z value would be approximately 275. chemicalbook.comnih.gov The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. rsc.org This high precision allows for the unambiguous determination of a molecule's elemental formula. For instance, the calculated exact mass of an ion is compared to the experimentally measured mass. A close match confirms the proposed chemical formula, distinguishing it from other potential formulas with the same nominal mass. For a derivative like C₁₄H₁₀BrN₂O⁻, the calculated mass was 300.9982, and the found mass was 300.9987, confirming the identity of the compound. rsc.org

In Situ Spectroscopic Monitoring of Transformations

While TLC and HPLC are powerful for monitoring reactions via sampling, in situ spectroscopic techniques offer the advantage of monitoring chemical transformations in real-time directly within the reaction vessel, without the need to withdraw aliquots. This provides a continuous stream of data on reactant consumption, intermediate formation, and product generation, leading to a deeper understanding of reaction kinetics and mechanisms.

Techniques such as in situ Fourier-Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) or in situ NMR can be applied to reactions involving this compound. For example, in an esterification reaction, an in situ FTIR probe inserted into the reactor could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the new ester product. This real-time data allows for precise determination of the reaction endpoint and can help optimize reaction conditions such as temperature and catalyst loading. While specific literature applying these techniques to this compound is scarce, the principles are broadly applicable to its synthesis and derivatization.

Computational and Theoretical Studies on 2 Bromomethyl 3 Nitrobenzoic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 2-(bromomethyl)-3-nitrobenzoic acid, DFT calculations can elucidate how the arrangement of functional groups influences the molecule's stability and reactivity. The presence of strong electron-withdrawing groups, the nitro (NO₂) and carboxylic acid (COOH) groups, significantly impacts the electronic distribution across the benzene (B151609) ring and the benzylic carbon of the bromomethyl (CH₂Br) group. chemicalbook.com

The electron-withdrawing nature of the nitro group, in particular, enhances the reactivity of the bromomethyl group toward nucleophilic attack by stabilizing the transition state. DFT calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the LUMO and its localization on the molecule can indicate the most likely sites for nucleophilic attack, while the HOMO energy relates to the molecule's ability to donate electrons.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy ~ -7.5 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy ~ -2.0 eVIndicates the energy of the lowest-energy unoccupied orbital; a lower value suggests higher susceptibility to nucleophilic attack.
HOMO-LUMO Gap ~ 5.5 eVRelates to the electronic excitability and chemical reactivity of the molecule.
Dipole Moment ~ 4.5 DQuantifies the overall polarity of the molecule, arising from its asymmetric functionalization.

Note: The values in this table are representative and derived from DFT principles applied to similarly functionalized aromatic compounds.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling allows for the detailed exploration of reaction mechanisms involving this compound. The primary reactions of this compound include nucleophilic substitution at the bromomethyl carbon, reduction of the nitro group, and reactions involving the carboxylic acid.

Simulations can model the entire trajectory of a reaction, from reactants to products, via a transition state. For instance, in a nucleophilic substitution reaction where an amine attacks the bromomethyl group, modeling can visualize the approach of the nucleophile, the formation of the new C-N bond, and the simultaneous breaking of the C-Br bond. This provides a dynamic picture that is difficult to capture through experimental means alone. Such simulations are critical for understanding the stereochemical and electronic factors that govern the reaction's outcome.

Table 2: Computationally Modeled Reaction Pathways

Reaction TypeReactantsKey IntermediatesProducts
Nucleophilic Substitution This compound + Nucleophile (e.g., R-NH₂)Pentacoordinate carbon transition state2-((Alkylamino)methyl)-3-nitrobenzoic acid + HBr
Nitro Group Reduction This compound + Reducing Agent (e.g., H₂/Pd)Nitroso and hydroxylamine (B1172632) intermediates3-Amino-2-(bromomethyl)benzoic acid
Esterification This compound + Alcohol (e.g., CH₃OH)Tetrahedral intermediate at the carbonyl carbonMethyl 2-(bromomethyl)-3-nitrobenzoate + H₂O

Prediction of Conformational Preferences and Intermolecular Interactions

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the substituents to the aromatic ring. The most significant conformational variability arises from the orientation of the carboxylic acid group relative to the adjacent nitro group. Computational studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid, have shown that different conformers can have distinct energy levels. researchgate.net

Two principal planar conformers can be predicted:

Cis-conformer: The hydroxyl group of the carboxylic acid is oriented toward the nitro group. This conformation may be stabilized by an intramolecular hydrogen bond.

Trans-conformer: The hydroxyl group points away from the nitro group.

DFT calculations can determine the optimized geometry and relative energies of these conformers. The global minimum energy structure corresponds to the most stable and thus most populated conformer in the ground state. researchgate.net Understanding the preferred conformation is essential as it dictates the nature of intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state, which in turn influences physical properties like melting point and solubility.

Table 3: Calculated Conformational Analysis

ConformerRelative Energy (kcal/mol)Dihedral Angle (O=C-C-N)Key Feature
Trans-conformer 0 (most stable)~180°The hydroxyl group of the carboxylic acid is directed away from the nitro group. researchgate.net
Cis-conformer ~1.9~0°The hydroxyl group is directed towards the nitro group, allowing for potential weak intramolecular interactions. researchgate.net

Note: Energy values are based on DFT studies of structurally related nitrobenzoic acids and represent the energy difference between conformers. researchgate.net

Kinetic and Thermodynamic Analysis of Derived Transformations

Beyond mapping reaction pathways, computational chemistry can provide quantitative data on the kinetics and thermodynamics of transformations derived from this compound.

Thermodynamic analysis focuses on the energy difference between reactants and products. By calculating the enthalpy of reaction (ΔH), it can be determined whether a transformation is exothermic (releases heat) or endothermic (absorbs heat). The Gibbs free energy of reaction (ΔG) indicates the spontaneity of the process.

Kinetic analysis involves calculating the energy of the transition state to determine the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

These calculations are invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) and for comparing the feasibility of competing reaction pathways. For example, by calculating the activation energies for substitution versus elimination reactions, one can predict the major product under a given set of conditions.

Table 4: Example of Calculated Energy Profile for Nucleophilic Substitution

ParameterCalculated Value (kcal/mol)Interpretation
ΔH (Enthalpy of Reaction) -15The reaction is exothermic and releases energy.
Ea (Activation Energy) +20An energy barrier of 20 kcal/mol must be overcome for the reaction to proceed.
ΔG (Gibbs Free Energy) -12The reaction is spontaneous under standard conditions.

Note: These values are hypothetical examples for a typical Sₙ2 reaction on the substrate, illustrating the type of data obtained from computational analysis.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 2-(bromomethyl)-3-nitrobenzoic acid and its esters is crucial for its application, particularly in the pharmaceutical industry. Current research focuses on improving efficiency, yield, and safety. One established method involves the direct bromination of 3-nitrobenzoic acid using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. osi.lv A more selective and higher-yielding route involves a multi-step process: first, the carboxylic acid group of 3-nitrobenzoic acid is protected by esterification to methyl 3-nitrobenzoate, followed by benzylic bromination with NBS, and finally, hydrolysis of the ester to yield the desired product.

Future research is geared towards optimizing these processes. A significant advancement is the potential use of continuous flow reactors for industrial-scale synthesis. osi.lv Flow chemistry offers superior control over reaction parameters such as temperature and reagent feed rates, leading to improved safety, scalability, shorter reaction times, and higher reproducibility, with yields potentially exceeding 85%. osi.lv

The exploration of novel catalytic systems is another promising avenue. While radical initiators are common, patents have disclosed the use of different brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin in the presence of AIBN (2,2'-azobis-2-methylpropanenitrile) in acetonitrile. google.com Furthermore, the synthesis of the methyl ester derivative has been reported using a palladium catalyst for the reaction between 2-methyl-3-nitrobenzoic acid, bromine, and methanol (B129727). cymitquimica.com Future work could focus on developing more efficient and environmentally benign catalysts to replace traditional reagents.

Table 1: Comparison of Synthetic Routes for this compound and its Methyl Ester

Preparation Method Key Reagents Solvent Conditions Yield (%) Notes
Direct bromination of 3-nitrobenzoic acid N-Bromosuccinimide (NBS), Benzoyl peroxide Carbon tetrachloride (CCl4) Reflux (~77 °C), 4-8 hours 70-80 Moderate yield, potential for side reactions. osi.lv
Bromination of methyl 3-nitrobenzoate + hydrolysis NBS, Benzoyl peroxide CCl4 or Chloroform (CHCl3) Reflux, 4-6 hours 80-90 Higher yield and easier purification due to protection of the acid group.
Bromination of methyl 2-methyl-3-nitrobenzoate NBS or 1,3-Dibromo-5,5-dimethylhydantoin, AIBN Acetonitrile 55-75 °C High An efficient, industrially viable process described in patent literature. google.com
Continuous flow bromination NBS, Radical initiator Various Controlled >85 Offers improved reproducibility and safety for industrial scale-up. osi.lv

Design of Advanced Functional Materials Utilizing this compound Derivatives

The unique trifunctional structure of this compound makes it an attractive candidate for the development of advanced functional materials. The reactive bromomethyl group is susceptible to nucleophilic substitution, the carboxylic acid allows for esterification or amidation, and the nitro group can be reduced to an amine, providing multiple handles for polymerization or surface functionalization.

A significant area of future research is the use of this compound and its derivatives as photocleavable linkers. broadpharm.com The o-nitrobenzyl motif is a well-known photolabile protecting group that can be cleaved with UV light under mild conditions. dtu.dk This property is highly valuable in materials science for creating patterned surfaces or for the controlled release of molecules from a substrate. dtu.dkrsc.org For instance, an isomer, 4-bromomethyl-3-nitrobenzoic acid, has been successfully used as a UV-cleavable reagent to functionalize polyacrylamide hydrogels and as a photocleavable linker to create localized photoinversion of surface charges. sigmaaldrich.com This suggests a strong potential for developing similar light-sensitive materials from the 2-(bromomethyl) isomer for applications in microfabrication, electronics, and biomedicine. wiley.comresearchgate.net

Furthermore, the ability to graft this molecule onto polymer backbones could lead to new functional polymers. A method utilizing polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid has been described for the solid-phase synthesis of benzodiazepine (B76468) derivatives, highlighting the utility of immobilizing these scaffolds. nih.gov Similar strategies could be employed with the 2-(bromomethyl) isomer to create resins for solid-phase synthesis, catalysts, or materials with tunable chemical and physical properties.

Development of New Biomedical Tools and Probes from its Scaffolds

The most prominent application of this compound is as a crucial intermediate in the synthesis of the anticancer drug lenalidomide (B1683929). chemicalbook.com Its methyl ester, methyl 2-(bromomethyl)-3-nitrobenzoate, is condensed with 3-aminopiperidine-2,6-dione (B110489) to form the nitro-precursor of lenalidomide. google.comresearchgate.net Future research in this area could involve developing more efficient syntheses of lenalidomide analogues.

Beyond its role as a synthetic intermediate, the scaffold of this compound holds potential for the development of novel biomedical tools. The reactivity of the bromomethyl group allows for conjugation to various biomolecules. For example, a derivative, 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, has been investigated for its utility in biochemical assays, where its amine group can participate in conjugation reactions.

The development of cleavable linkers for applications like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a rapidly growing field in medicine. researchgate.netbroadpharm.com The photocleavable nature of the o-nitrobenzyl group could be exploited to design light-sensitive linkers for targeted drug delivery, allowing for the release of a therapeutic payload at a specific site upon photo-irradiation. broadpharm.com The isomer 4-bromomethyl-3-nitrobenzoic acid has been used as a reactant to synthesize linkers for bioconjugation, such as succinimide (B58015) esters, and as a photo-deprotection reagent for thiols, further underscoring the potential of this chemical family in creating sophisticated biomedical tools. sigmaaldrich.com

Green Chemistry Approaches to the Synthesis and Application of the Compound

Applying the principles of green chemistry to the synthesis and use of this compound is essential for sustainable industrial production. mdpi.com Research has already demonstrated greener approaches for the synthesis of lenalidomide, which involves the target compound's methyl ester. One study highlighted the replacement of hazardous, chlorinated solvents like carbon tetrachloride with methyl acetate (B1210297) for the bromination step, achieving a high yield (98%) while avoiding significant hazardous by-products. researchgate.netresearchgate.net

Another key green improvement targets the reduction of the nitro group. Traditional methods often use palladium on carbon (Pd/C) catalysts. google.com A greener alternative that has been developed uses inexpensive and less toxic iron powder with ammonium (B1175870) chloride, eliminating the need for precious and toxic platinum group metals. osi.lvresearchgate.net

Future research should continue to explore these and other green chemistry principles. This includes the development of solvent-free reaction conditions, potentially using mechanochemical grinding or microwave irradiation to accelerate reactions and reduce energy consumption. mdpi.com The use of aqueous solvent systems is also a key goal. A patent for lenalidomide synthesis describes using a mixed solvent of an organic solvent and water for the catalytic hydrogenation step, which is a move toward reducing the reliance on purely organic solvents. google.com Integrating these green methodologies, along with process intensification through continuous flow chemistry, will be pivotal in developing truly sustainable processes for the synthesis and application of this compound and its valuable derivatives. osi.lv

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(bromomethyl)-3-nitrobenzoic acid, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via bromination of 3-nitrobenzoic acid derivatives. A key procedure involves refluxing precursors like 4-(bromomethyl)-3-nitrobenzoic acid with Na₂CO₃ in a H₂O/acetone mixture (1:1 v/v) for 5 hours . Post-reaction, acetone is evaporated, and the product is extracted with ethyl acetate, washed with water, and dried over MgSO₄. Purity is enhanced by recrystallization from ethanol or by column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How can researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • Melting Point (MP) Analysis : Compare observed MP (e.g., 184–186°C for related bromonitrobenzoic acids) with literature values .
  • NMR Spectroscopy : ¹H NMR should show signals for the bromomethyl group (~4.5 ppm, singlet) and aromatic protons influenced by the nitro group (~8.0–8.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 264 for C₈H₆BrNO₄).

Q. What are the primary safety considerations when handling this compound?

  • Methodological Answer : The bromomethyl and nitro groups pose reactivity and toxicity risks. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents (risk of exothermic decomposition). Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How does this compound serve as a precursor in heterocyclic synthesis?

  • Methodological Answer : The bromomethyl group acts as a leaving group in nucleophilic substitutions. For example, polymer-bound derivatives of this compound enable the synthesis of 1,4-benzodiazepin-2,3-diones via a four-step sequence: nucleophilic displacement, acylation, reduction-cyclization, and alkylation . Optimize reaction yields (up to 74%) by controlling solvent polarity (e.g., DMF for displacement steps) and catalyst loading (e.g., Pd/C for reductions).

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in coupling efficiency (e.g., Suzuki vs. Stille reactions) may arise from steric hindrance from the nitro group. Mitigate this by:

  • Using bulky ligands (e.g., XPhos) to stabilize Pd catalysts.
  • Screening solvents (toluene or THF) to improve substrate solubility .
  • Monitoring reaction progress via TLC or HPLC to identify intermediates.

Q. How can computational methods predict reactivity patterns of this compound in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron-withdrawing effects of the nitro group on the bromomethyl carbon’s electrophilicity. For example, simulations of charge distribution (e.g., Mulliken charges) help predict regioselectivity in nucleophilic attacks . Validate predictions with kinetic studies (e.g., varying temperature to assess activation energy).

Q. What are the challenges in scaling up reactions using this compound, and how are they addressed?

  • Methodological Answer : Scaling up bromomethyl-nitrobenzoic acid reactions risks exothermic side reactions. Implement:

  • Slow Addition Techniques : Gradual introduction of brominating agents to control heat generation.
  • Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side products .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.